Cas no 52438-12-7 (Isobutylshikonin)

Isobutylshikonin structure
Productnaam:Isobutylshikonin
Isobutylshikonin Chemische en fysische eigenschappen
Naam en identificatie
-
- isobutyrylshikonin
- 2-[1-(Isobutyryloxy)-4-methyl-3-pentenyl]-5,8-dihydroxy-1,4-naphthoquinone
- 2-Methylpropanoic acid (R)-1-[(1,4-dioxo-5,8-dihydroxy-1,4-dihydronaphthalene)-2-yl]-4-methyl-3-pentenyl ester
- 5,8-DIHYDROXY-2-(1-ISOBUTYRYLOXY-4-METHYL-3-PENTENYL)-1,4-NAPHTHALENEDIONE
- Isobutylshikonin
- Isobutyroylshikonin
- (R)-2-Methyl-propanoic acid 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester
- { "\"0\"": "Isobutylshikonin" }
- { "\"1\"": " Isobutyroylshikonin" }
- { "\"2\"": " (R)-2-Methyl-propanoic acid 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester" }
- DTXSID901316067
- AC-35024
- C17414
- [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
- 52438-12-7
- Q27155026
- FT-0770577
- CCA43812
- SCHEMBL3298557
- MS-25632
- DA-54402
-
- Inchi: InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1
- InChI-sleutel: BVRYLTBIGIAADD-MRXNPFEDSA-N
- LACHT: CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C(C)C)C
Berekende eigenschappen
- Exacte massa: 358.141638g/mol
- Oppervlakte lading: 0
- XLogP3: 4.6
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Aantal draaibare bindingen: 6
- Monoisotopische massa: 358.141638g/mol
- Monoisotopische massa: 358.141638g/mol
- Topologisch pooloppervlak: 101Ų
- Zware atoomtelling: 26
- Complexiteit: 641
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Moleculair gewicht: 358.4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 88 °C
- Oplosbaarheid: Insuluble (5.4E-3 g/L) (25 ºC),
- PSA: 100.90000
- LogboekP: 3.32730
Isobutylshikonin Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BPF2023-5mg |
Isobutylshikonin |
52438-12-7 | 98% | 5mg |
$165 | 2023-09-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I31320-10mg |
ISOBUTYRYLSHIKONIN |
52438-12-7 | ,HPLC≥98% | 10mg |
¥2848.0 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1137-10 mg |
Isobutylshikonin |
52438-12-7 | 10mg |
¥2814.00 | 2022-02-28 | ||
Chengdu Biopurify Phytochemicals Ltd | BPF2023-10mg |
Isobutylshikonin |
52438-12-7 | 98% | 10mg |
$260 | 2023-09-19 | |
TargetMol Chemicals | TN1137-10 mg |
Isobutylshikonin |
52438-12-7 | 98% | 10mg |
¥ 1,820 | 2023-07-11 | |
TargetMol Chemicals | TN1137-1 mL * 10 mM (in DMSO) |
Isobutylshikonin |
52438-12-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1320 | 2023-09-15 | |
TargetMol Chemicals | TN1137-10mg |
Isobutylshikonin |
52438-12-7 | 10mg |
¥ 1820 | 2024-07-20 | ||
1PlusChem | 1P00DG66-1mg |
ISOBUTYRYLSHIKONIN |
52438-12-7 | 99% | 1mg |
$135.00 | 2024-04-30 | |
1PlusChem | 1P00DG66-5mg |
ISOBUTYRYLSHIKONIN |
52438-12-7 | 99% | 5mg |
$258.00 | 2024-04-30 | |
Aaron | AR00DGEI-1mg |
Isobutyrylshikonin |
52438-12-7 | 95% | 1mg |
$126.00 | 2025-02-11 |
Isobutylshikonin Gerelateerde literatuur
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C. D. Bevan,P. S. Marshall Nat. Prod. Rep. 1994 11 451
-
B. E. Ellis Nat. Prod. Rep. 1988 5 581
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E. D. Spyrelli,A. V. Kyriazou,C. Virgiliou,A. Nakas,O. Deda,V. P. Papageorgiou,A. N. Assimopoulou,H. G. Gika Mol. BioSyst. 2017 13 841
-
Kevin W. Wellington RSC Adv. 2015 5 20309
-
Georgina Armendáriz-Vidales,Carlos Frontana Org. Biomol. Chem. 2014 12 6393
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:52438-12-7)Isobutylshikonin

Zuiverheid:99%/99%/99%
Hoeveelheid:5mg/10mg/25mg
Prijs ($):154.0/470.0/372.0